N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves the reaction of furfuryl mercaptan with 2-bromoethylamine hydrobromide, followed by cyclization with 3,5-dimethylisoxazole-4-sulfonyl chloride . The reaction conditions generally require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Azides and thiol derivatives.
Scientific Research Applications
N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)ethanamine: A related compound with similar structural features but different functional groups.
3,5-Dimethylisoxazole-4-sulfonamide: Shares the isoxazole and sulfonamide moieties but lacks the furfuryl thioethyl group.
Uniqueness
N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is unique due to its combination of the furfuryl thioethyl group with the isoxazole and sulfonamide moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S2/c1-9-12(10(2)18-14-9)20(15,16)13-5-7-19-8-11-4-3-6-17-11/h3-4,6,13H,5,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIDPBHSFGYJQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCSCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381429 | |
Record name | N-{2-[(Fur-2-ylmethyl)thio]ethyl}-3,5-dimethylisoxazole-4-sulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680211-97-6 | |
Record name | N-{2-[(Fur-2-ylmethyl)thio]ethyl}-3,5-dimethylisoxazole-4-sulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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